Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate
Description
Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 1113001-87-8) is a bicyclo[1.1.1]pentane (BCP) derivative with a bromomethyl substituent at the 3-position and a tert-butyl ester at the 1-carboxylate position. Its molecular formula is C₈H₁₁BrO₂, and it has a molecular weight of 219.08 g/mol . The compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing rigid bioisosteres for aromatic rings or aliphatic chains. The bromomethyl group enables nucleophilic substitution reactions, while the tert-butyl ester enhances steric protection and stability against hydrolysis .
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrO2/c1-9(2,3)14-8(13)11-4-10(5-11,6-11)7-12/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJZFIHFODXOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601158553 | |
| Record name | 1,1-Dimethylethyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601158553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138732-34-0 | |
| Record name | 1,1-Dimethylethyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138732-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601158553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the bromination of a suitable precursor, followed by esterification to introduce the tert-butyl carboxylate group . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production methods for tert-butyl 3-(bromomethyl)bicyclo[11 the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Reduction: Formation of the corresponding methyl derivative.
Oxidation: Formation of alcohols or carboxylic acids.
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate serves as a versatile building block in organic synthesis:
- Substitution Reactions : The bromomethyl group can be substituted with nucleophiles such as amines or thiols, facilitating the creation of complex molecules.
- Reduction Reactions : It can be reduced to generate methyl derivatives, expanding its utility in synthetic pathways.
Drug Design
The compound is investigated as a potential bioisostere in medicinal chemistry:
- Its bicyclo[1.1.1]pentane core can mimic aromatic structures while enhancing metabolic stability, making it valuable in designing pharmaceuticals with improved pharmacokinetic properties.
Materials Science
In materials science, it is used for developing novel polymers:
- The unique mechanical and thermal properties of materials derived from this compound are explored for applications in advanced materials.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate is primarily related to its ability to undergo substitution reactions, which allows it to act as a versatile intermediate in organic synthesis . The bicyclo[1.1.1]pentane core provides a rigid and strained structure that can influence the reactivity and selectivity of the compound in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo[1.1.1]pentane Core
Methyl 3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 1113001-87-8)
- Structure : Methyl ester instead of tert-butyl.
- Molecular Formula : C₈H₁₁BrO₂.
- Key Differences : Lower steric hindrance and faster hydrolysis compared to the tert-butyl analog. Used in similar synthetic pathways but with distinct reactivity profiles .
Methyl 3-(Hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 180464-87-3)
- Structure : Hydroxymethyl group replaces bromomethyl.
- Molecular Formula : C₈H₁₂O₃.
- Key Differences : The hydroxyl group is less reactive than bromine, requiring activation (e.g., bromination) for further functionalization. Acts as a precursor to bromomethyl derivatives .
Methyl 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 1850815-92-7)
- Structure : Trifluoromethyl group replaces bromomethyl.
- Molecular Formula : C₉H₁₁F₃O₂.
Variations in Ester Groups
tert-Butyl N-[3-(Bromomethyl)bicyclo[1.1.1]pentan-1-yl]carbamate (CAS: EN300-384710)
- Structure : Carbamate group replaces carboxylate.
- Molecular Formula: C₁₁H₁₈BrNO₂.
- Key Differences : The carbamate introduces nitrogen, enabling hydrogen bonding and altering solubility. The bromomethyl group retains substitution reactivity .
Methyl 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate (CAS: 676371-64-5)
- Structure: Boc-protected amino group replaces bromomethyl.
- Molecular Formula: C₁₁H₁₇NO₄.
- Key Differences: The amino group facilitates coupling reactions (e.g., amide formation), expanding utility in peptide mimetics .
Functional Group and Reactivity Comparison
Physicochemical Properties
- Solubility : Tert-butyl esters generally exhibit lower water solubility than methyl esters due to increased hydrophobicity.
- Stability : The tert-butyl group enhances resistance to enzymatic and acidic hydrolysis compared to methyl esters .
- Safety : Brominated derivatives require careful handling (storage at 2–8°C, dry conditions) due to toxicity risks .
Biological Activity
Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate (CAS No. 138732-34-0) is an organic compound notable for its unique bicyclic structure and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H17BrO2
- Molecular Weight : 261.16 g/mol
- IUPAC Name : tert-butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate
- Purity : ≥95%
Synthesis Methods
The synthesis of this compound typically involves:
- Bromination of a bicyclo[1.1.1]pentane precursor.
- Esterification to introduce the tert-butyl carboxylate group .
The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions, including:
- Substitution Reactions : The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
- Reduction Reactions : The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
- Oxidation Reactions : It can be oxidized to form corresponding alcohols or carboxylic acids .
Medicinal Chemistry
This compound has been investigated for its potential as a bioisostere in drug design, where it can mimic aromatic rings while enhancing metabolic stability. Its unique structural properties make it a candidate for developing pharmaceuticals with improved pharmacokinetic profiles .
Case Studies
Several studies have explored the biological implications of this compound:
- Case Study 1 : A study published in the Australian Journal of Chemistry examined the compound's reactivity and potential as an intermediate in synthesizing biologically active molecules . The findings indicated that the compound could serve as a versatile building block in organic synthesis.
- Case Study 2 : Research highlighted its application in materials science, where it was utilized in developing advanced polymers with unique mechanical properties . This application underscores the compound's versatility beyond medicinal chemistry.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Bicyclo[1.1.1]pentane-1-carboxylic acid | Lacks bromomethyl and tert-butyl groups | Limited reactivity |
| 3-(Bromomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | Similar structure without tert-butyl ester | Moderate reactivity |
| Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate | Lacks bromomethyl group | Reduced bioactivity |
The presence of both the bromomethyl and tert-butyl groups in this compound distinguishes it from similar compounds, providing unique reactivity and synthetic utility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via bromination of the corresponding methylene precursor using reagents like N-bromosuccinimide (NBS) under radical initiation. Optimization of solvent polarity (e.g., CCl₄ vs. THF) and temperature (0–25°C) is critical to minimize side reactions. Purification often involves column chromatography with ethyl acetate/hexane gradients .
- Data Contradiction : Some protocols report low yields (<50%) due to steric hindrance from the bicyclo[1.1.1]pentane core, while others achieve >70% by using photochemical activation .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H; ~28 ppm in ¹³C) and bromomethyl protons (δ ~3.5–4.0 ppm, split due to coupling with adjacent carbons).
- X-ray crystallography : Resolves the bicyclo[1.1.1]pentane geometry and bromine positioning.
- HRMS : Confirm molecular ion peaks (e.g., [M+Na]⁺ at m/z ~310–315) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH) paired with HPLC-MS monitoring show degradation via hydrolysis of the ester group or bromine displacement. Store at –20°C under inert gas (argon) to extend shelf life >6 months. Avoid exposure to moisture or light .
Advanced Research Questions
Q. How does the bicyclo[1.1.1]pentane scaffold influence the reactivity of the bromomethyl group in cross-coupling reactions?
- Methodology : The strained bicyclic system enhances electrophilicity at the bromomethyl carbon, enabling efficient Suzuki-Miyaura couplings with aryl boronic acids. Compare kinetics (via <sup>19</sup>F NMR monitoring) with non-strained analogs to quantify rate acceleration .
- Data Contradiction : Some studies report incomplete coupling due to steric hindrance; ligand screening (e.g., SPhos vs. XPhos) resolves this .
Q. What analytical strategies can resolve conflicting data on the compound’s solubility in polar vs. non-polar solvents?
- Methodology : Perform phase-solubility studies using UV-Vis spectroscopy or gravimetric analysis. Conflicting reports arise from impurities (e.g., residual tert-butanol). Pre-purify via recrystallization (hexane/EtOAc) and validate with DSC/TGA .
Q. How can this compound be utilized as a bifunctional building block in drug discovery?
- Methodology : The tert-butyl ester acts as a protective group, while the bromomethyl moiety enables alkylation of nucleophiles (e.g., amines, thiols). Case study: Synthesis of constrained peptidomimetics via sequential deprotection and functionalization .
Q. What safety protocols are critical for handling this brominated compound in large-scale reactions?
- Methodology :
- PPE : Nitrile gloves, goggles, and fume hoods.
- Waste Disposal : Quench residual bromine with Na2S2O3 before aqueous neutralization.
- Emergency Response : For spills, use activated carbon and avoid direct contact due to potential skin sensitization .
Data Analysis and Experimental Design
Q. How to design a kinetic study to compare the bromomethyl group’s reactivity with other halogenated analogs?
- Experimental Design :
Use pseudo-first-order conditions with excess nucleophile (e.g., NaN3).
Monitor reaction progress via <sup>1</sup>H NMR or GC-MS.
Calculate activation parameters (ΔH‡, ΔS‡) using Eyring plots.
- Key Variables : Solvent dielectric constant, temperature (–20°C to 50°C), and steric effects of substituents .
Q. What computational methods validate the steric and electronic effects of the bicyclo[1.1.1]pentane core?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
